molecular formula C37H24N2 B12580806 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine CAS No. 641143-96-6

2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B12580806
CAS No.: 641143-96-6
M. Wt: 496.6 g/mol
InChI Key: MPUHDYFTWPVXGZ-UHFFFAOYSA-N
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Description

2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and photochemistry .

Preparation Methods

The synthesis of 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the use of aromatic nucleophilic substitution reactions. Starting with anthracene as the base material, various chemical reactions are employed to introduce the naphthyl groups at specific positions . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydrocarbon derivatives .

Scientific Research Applications

2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine exerts its effects is primarily through its interaction with molecular targets in electronic devices. The compound’s unique structure allows it to efficiently transport electrons and holes, making it an effective material for use in OLEDs. The pathways involved include the excitation of electrons and the subsequent emission of light when these electrons return to their ground state .

Comparison with Similar Compounds

2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine can be compared with other anthracene derivatives such as:

    9,10-Diphenylanthracene: Known for its blue fluorescence, used in similar applications.

    2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another derivative with applications in OLEDs.

    9,10-Di(naphthalen-2-yl)anthracene: Used in photophysical studies and electronic devices .

The uniqueness of this compound lies in its specific structural configuration, which provides superior thermal stability and photophysical properties compared to its counterparts .

Properties

CAS No.

641143-96-6

Molecular Formula

C37H24N2

Molecular Weight

496.6 g/mol

IUPAC Name

2-[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C37H24N2/c1-2-10-28-23-29(21-16-25(28)9-1)37-32-13-5-3-11-30(32)36(31-12-4-6-14-33(31)37)27-19-17-26(18-20-27)34-24-39-22-8-7-15-35(39)38-34/h1-24H

InChI Key

MPUHDYFTWPVXGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CN8C=CC=CC8=N7

Origin of Product

United States

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